molecular formula C8H12N2O B14685706 Methyl[2-(pyridin-2-yloxy)ethyl]amine CAS No. 29450-04-2

Methyl[2-(pyridin-2-yloxy)ethyl]amine

Cat. No.: B14685706
CAS No.: 29450-04-2
M. Wt: 152.19 g/mol
InChI Key: SWMCABCRDRFOJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl[2-(pyridin-2-yloxy)ethyl]amine is an organic compound that features a pyridine ring attached to an ethylamine group through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[2-(pyridin-2-yloxy)ethyl]amine typically involves the reaction of 2-pyridylmethanol with methylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product . Another method involves the nucleophilic substitution of 2-pyridylmethyl chloride with methylamine .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and scale up the production process. The use of catalysts such as palladium or nickel can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl[2-(pyridin-2-yloxy)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridine compounds .

Mechanism of Action

The mechanism of action of Methyl[2-(pyridin-2-yloxy)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids or proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl[2-(pyridin-2-yloxy)ethyl]amine is unique due to the presence of the oxygen atom linking the pyridine ring and the ethylamine group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

29450-04-2

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

N-methyl-2-pyridin-2-yloxyethanamine

InChI

InChI=1S/C8H12N2O/c1-9-6-7-11-8-4-2-3-5-10-8/h2-5,9H,6-7H2,1H3

InChI Key

SWMCABCRDRFOJP-UHFFFAOYSA-N

Canonical SMILES

CNCCOC1=CC=CC=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.